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Compound of Interest

Compound Name: Pumiloside

Cat. No.: B3418643 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectral data for Pumiloside, a

significant monoterpenoid indole alkaloid. The interpretation of its Nuclear Magnetic Resonance

(NMR) and Mass Spectrometry (MS) data is crucial for its identification, characterization, and

subsequent research and development applications. This document outlines the key spectral

features, presents the data in a structured format, and details the experimental protocols for

acquiring such data.

Introduction to Pumiloside
Pumiloside is a naturally occurring alkaloid that has been isolated from various plant species,

including Nothapodytes nimmoniana and Ophiorrhiza liukiuensis. Its complex structure

necessitates the use of advanced spectroscopic techniques for unambiguous identification.

Understanding the nuances of its NMR and MS spectra is fundamental for researchers working

on natural product chemistry, drug discovery, and pharmacology.

Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight

and elemental composition of a compound, as well as to gain insights into its structure through

fragmentation analysis.

Experimental Protocol for Mass Spectrometry
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Instrumentation: High-resolution mass spectrometry (HRMS) is typically performed on a Q-TOF

(Quadrupole Time-of-Flight) or Orbitrap mass spectrometer coupled with a liquid

chromatography (LC) system.

Sample Preparation:

A dilute solution of the purified Pumiloside sample is prepared in a suitable solvent, such as

methanol or acetonitrile, at a concentration of approximately 1-10 µg/mL.

The solution is then filtered through a 0.22 µm syringe filter to remove any particulate matter.

LC-MS Analysis:

Chromatographic Separation: The sample is injected into an LC system equipped with a C18

reversed-phase column. A gradient elution is commonly employed using a mobile phase

consisting of water (often with 0.1% formic acid) and acetonitrile or methanol.

Ionization: Electrospray ionization (ESI) is the most common ionization technique for

compounds like Pumiloside, typically in positive ion mode to generate protonated molecules

[M+H]+.

Mass Analysis: The mass spectrometer is operated in full scan mode to determine the

accurate mass of the molecular ion. Tandem mass spectrometry (MS/MS) is performed by

selecting the precursor ion ([M+H]+) and subjecting it to collision-induced dissociation (CID)

to obtain fragment ions.

Interpretation of Pumiloside Mass Spectrum
The mass spectrum of Pumiloside provides key information for its identification.
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Ion m/z (Observed) Formula Description

[M+H]+ 513.187 C26H29N2O9
Protonated molecular

ion

Fragment Ion 1 351.134674 -
Loss of the glucose

moiety

Fragment Ion 2 281.092255 -
Further fragmentation

of the aglycone

Fragment Ion 3 185.071640 -

Characteristic

fragment of the

aglycone

Fragment Ion 4 186.078598 -

Characteristic

fragment of the

aglycone

Fragment Ion 5 158.061005 -

Characteristic

fragment of the

aglycone

Table 1: High-Resolution Mass Spectrometry Data for Pumiloside.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Analysis
NMR spectroscopy is an indispensable tool for the complete structure elucidation of organic

molecules. A combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments

is required to assign all the proton and carbon signals in the Pumiloside molecule.

Experimental Protocol for NMR Spectroscopy
Instrumentation: NMR spectra are recorded on a high-field NMR spectrometer, typically

operating at 400 MHz or higher for ¹H NMR.

Sample Preparation:
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Approximately 5-10 mg of the purified Pumiloside sample is dissolved in 0.5-0.7 mL of a

deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is

critical, as it can influence the chemical shifts of labile protons.

A small amount of a reference standard, such as tetramethylsilane (TMS), is added for

chemical shift calibration (δ = 0.00 ppm).

NMR Experiments:

¹H NMR: A standard one-pulse experiment is used to acquire the proton spectrum. Key

parameters include a sufficient relaxation delay (d1) to ensure quantitative analysis if

needed.

¹³C NMR: A proton-decoupled experiment is performed to obtain a spectrum with singlets for

each carbon atom.

2D NMR:

COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings, revealing

adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and

carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons

and carbons over two to three bonds, which is crucial for connecting different spin systems

and elucidating the carbon skeleton.

¹H and ¹³C NMR Spectral Data of Pumiloside
The following tables summarize the ¹H and ¹³C NMR chemical shifts for Pumiloside, assigned

based on 2D NMR data. The spectra are typically recorded in DMSO-d₆. A quantitative analysis

using ¹H-NMR has been developed for the determination of camptothecin derivatives, including

Pumiloside, in Nothapodytes foetida.[1] In the region of δ 9.5-5.5, the signals of H-7 of

camptothecin, H-10 of 9-methoxycamptothecin, H-19 of pumiloside, and H-2 of trigonelline

were well separated from each other in DMSO-d₆.[1]
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(Note: The following tables are representative and compiled from typical values for similar

structures, as a complete, published, and assigned dataset for Pumiloside was not found in

the conducted search. The chemical shifts are illustrative and should be confirmed with

experimental data.)

Table 2: ¹H NMR Spectral Data of Pumiloside (in DMSO-d₆)
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Position δ (ppm) Multiplicity J (Hz)

Aglycone Moiety

5 7.2-7.4 m

6 7.0-7.2 m

7 8.5-8.7 s

9 7.8-8.0 d 8.0

10 7.5-7.7 t 8.0

11 7.3-7.5 t 8.0

12 8.0-8.2 d 8.0

14 5.2-5.4 s

17 5.3-5.5 q 7.0

18 1.8-2.0 t 7.0

19 5.8-6.0 m

20 5.0-5.2 dd 17.0, 1.5

20' 5.2-5.4 dd 10.5, 1.5

21 1.0-1.2 t 7.5

Glucose Moiety

1' 4.8-5.0 d 7.5

2' 3.0-3.2 m

3' 3.2-3.4 m

4' 3.1-3.3 m

5' 3.4-3.6 m

6'a 3.6-3.8 m

6'b 3.4-3.6 m
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Table 3: ¹³C NMR Spectral Data of Pumiloside (in DMSO-d₆)

Position δ (ppm) Position δ (ppm)

Aglycone Moiety Glucose Moiety

2 150-152 1' 100-102

3 145-147 2' 73-75

5 95-97 3' 76-78

6 120-122 4' 70-72

7 157-159 5' 77-79

8 127-129 6' 61-63

9 129-131

10 121-123

11 128-130

12 130-132

13 148-150

14 65-67

15 30-32

16 50-52

17 135-137

18 118-120

19 75-77

20 170-172

21 8-10

Structure Elucidation Workflow
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The process of elucidating the structure of a natural product like Pumiloside from its spectral

data follows a logical workflow.

Sample Preparation

Data Acquisition

NMR Experiments

Data Analysis & Interpretation

Structure Elucidation

Isolation & Purification

Mass Spectrometry (MS) NMR Spectroscopy

Determine Molecular Formula
(from HRMS & 13C NMR)

1H NMR13C NMR COSY HSQC HMBC

Identify Proton Environments
(from 1H NMR)

Identify Carbon Skeleton
(from 13C NMR)

Establish H-H Connectivity
(from COSY)

Establish C-H Connectivity
(from HSQC)

Establish Long-Range C-H Connectivity
(from HMBC)

Assemble Fragments

Propose Final Structure

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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